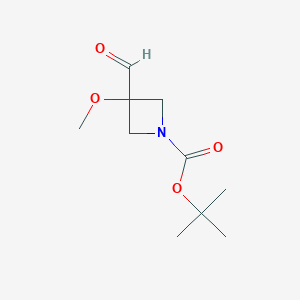

tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate

Description

tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate is a heterocyclic compound featuring a strained four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-position of the ring is substituted with both formyl (-CHO) and methoxy (-OCH₃) groups. This dual substitution imparts unique electronic and steric properties, making the compound valuable in medicinal chemistry and organic synthesis. Its molecular formula is C₁₀H₁₇NO₄ (assuming a structure analogous to derivatives in and ), with a molecular weight of approximately 215.25 g/mol. The Boc group enhances solubility in organic solvents, while the formyl group offers reactivity for further functionalization, such as nucleophilic additions or condensations .

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

tert-butyl 3-formyl-3-methoxyazetidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11,7-12)14-4/h7H,5-6H2,1-4H3 |

InChI Key |

NBORFPQARHGRIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C=O)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-Hydroxymethyl-3-methoxyazetidine Precursor

A viable route involves oxidizing a hydroxymethyl intermediate to introduce the formyl group. This method is exemplified in the synthesis of tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5), where IBX (1-hydroxy-3H-benz[d]iodoxole-1,3-dione) oxidizes tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the formyl derivative in 99% yield.

Hypothetical Pathway for Target Compound:

- Step 1: Synthesize tert-butyl 3-methoxy-3-(hydroxymethyl)azetidine-1-carboxylate via nucleophilic addition of methoxide to tert-butyl 3-oxoazetidine-1-carboxylate.

- Step 2: Oxidize the hydroxymethyl group using IBX in ethyl acetate under reflux.

| Starting Material | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| tert-Butyl 3-methoxy-3-(hydroxymethyl)azetidine-1-carboxylate | IBX (2 eq) | Ethyl acetate | Reflux | ~90%* |

*Theoretical yield based on analogous oxidation.

Grignard Addition Followed by Formylation

Grignard reagents have been used to functionalize tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4). For example, methyl magnesium bromide adds to the ketone to form tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in 78–99% yields.

Adaptation for Target Compound:

- Step 1: React tert-butyl 3-oxoazetidine-1-carboxylate with methyl magnesium bromide to form tert-butyl 3-methoxyazetidine-1-carboxylate (hypothetical substitution).

- Step 2: Introduce the formyl group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate.

Key Data from Analogous Reactions:

| Reaction | Reagent | Yield | Citation |

|---|---|---|---|

| Addition of MeMgBr to 3-oxoazetidine | Methyl magnesium bromide | 78–99% | |

| Oxidation of hydroxymethyl to formyl | IBX | 99% |

Multi-Step Functionalization via Cyanohydrin Intermediate

A cyanohydrin intermediate can be leveraged for dual functionalization. For example, tert-butyl 3-oxoazetidine-1-carboxylate reacts with TMSCN and ZnI₂ to form a cyanohydrin, which is hydrolyzed to a carboxylic acid and further modified.

- Step 1: Add cyanide to tert-butyl 3-oxoazetidine-1-carboxylate to form a cyanohydrin.

- Step 2: Hydrolyze the nitrile to a carboxylic acid.

- Step 3: Reduce the acid to hydroxymethyl and oxidize to formyl, while introducing methoxy via alkylation.

| Stage | Conditions | Outcome |

|---|---|---|

| Cyanohydrin Formation | TMSCN, ZnI₂, THF, 18 h | Intermediate nitrile |

| Hydrolysis | HCl, HOAc, reflux | Carboxylic acid derivative |

Direct Formylation-Methoxylation of Azetidine

A tandem formylation-methoxylation strategy could involve:

- Step 1: Lithiation of tert-butyl azetidine-1-carboxylate at the 3-position.

- Step 2: Trapping with dimethylformamide (DMF) to introduce formyl.

- Step 3: Methoxylation via Mitsunobu reaction or nucleophilic substitution.

- Steric hindrance on the azetidine ring may limit reactivity.

- Competing side reactions require precise temperature control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: tert-Butyl 3-carboxy-3-methoxyazetidine-1-carboxylate.

Reduction: tert-Butyl 3-hydroxymethyl-3-methoxyazetidine-1-carboxylate.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate and analogous azetidine derivatives:

Physicochemical Properties

- Solubility : The target compound’s formyl group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to tert-Butyl 3-methoxyazetidine-1-carboxylate, which is more lipophilic .

- Boiling Point and Stability : The strained azetidine ring in all derivatives contributes to lower thermal stability compared to five- or six-membered ring analogs (e.g., pyrrolidine or piperidine derivatives). However, the Boc group mitigates this by providing steric protection .

Biological Activity

- Molecular Formula : C₉H₁₅N₁O₃

- Molar Mass : Approximately 187.24 g/mol

- CAS Number : 177947-96-5

Biological Activity Overview

Research indicates that azetidine derivatives, including tert-butyl 3-formyl-3-methoxyazetidine-1-carboxylate, may possess various biological activities such as:

- Antimicrobial Effects : Compounds with similar structures have shown effectiveness against bacteria and fungi.

- Anti-inflammatory Properties : The presence of certain functional groups can influence inflammatory pathways.

- Anticancer Activity : Azetidine derivatives are often explored for their potential in cancer treatment due to their ability to interact with cellular mechanisms.

While detailed mechanisms specific to this compound are not extensively documented, it is hypothesized that:

- The methoxy and formyl groups may enhance interactions with biological targets, potentially affecting enzyme activity or receptor binding.

- Similar compounds have been shown to modulate pathways involved in cancer progression and inflammation.

Case Studies and Research Findings

- Synthesis and Pharmacological Potential :

- Structural Similarities and Biological Implications :

Comparative Analysis of Related Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate to maximize yield?

- Methodological Answer: Mild conditions (0–20°C) in dichloromethane with triethylamine as a base and DMAP as a catalyst are effective for introducing formyl groups while preserving the azetidine ring’s integrity. Stepwise protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) groups is critical to avoid side reactions. Post-synthesis, quenching with aqueous solutions (e.g., NaHCO₃) followed by extraction and drying ensures stability .

Q. How can column chromatography be optimized to purify this compound effectively?

- Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Monitor fractions via TLC (Rf ≈ 0.3–0.5 in 3:1 hexane/EtOAc). Pre-adsorption of the crude product onto silica gel minimizes decomposition. For polar impurities, a preliminary wash with 5–10% MeOH in DCM improves purity .

Q. What spectroscopic techniques confirm the structural integrity of the synthesized compound?

- Methodological Answer:

Q. How should this compound be stored to prevent degradation?

Q. What solvents are compatible with this compound for downstream reactions?

- Methodological Answer: Non-polar solvents (e.g., DCM, THF) are ideal for reactions requiring Boc deprotection. For nucleophilic substitutions, DMF or acetonitrile may be used, but ensure compatibility with the methoxy group to prevent demethylation .

Advanced Research Questions

Q. How can conformational dynamics of the tert-butyl group impact reactivity in catalytic systems?

- Methodological Answer: Axial vs. equatorial tert-butyl positioning alters steric hindrance. Low-temperature NMR (e.g., –80°C) and DFT calculations with explicit solvent models (e.g., PCM) reveal energy barriers for rotation. For example, axial conformers may hinder nucleophilic attack on the formyl group .

Q. What experimental design strategies resolve contradictions in reported reaction yields?

- Methodological Answer: Use a Box-Behnken or factorial design to test variables (temperature, catalyst loading, solvent ratios). For instance, optimize Mo(CO)₆ catalyst concentration (0.1–1.0 mol%) in TBHP-mediated oxidations. Statistical analysis (ANOVA) identifies dominant factors affecting yield .

Q. How does the methoxy group influence regioselectivity in cross-coupling reactions?

Q. What computational methods predict the compound’s reactivity in radical-mediated transformations?

- Methodological Answer: DFT (B3LYP/6-31G*) calculates bond dissociation energies (BDEs) for C–O (Boc) and C–H (azetidine) bonds. Solvent effects (e.g., SMD model) refine predictions. Radical stability at the formyl carbon can be validated via EPR spectroscopy .

Q. How to address competing side reactions during Boc deprotection under acidic conditions?

- Methodological Answer:

Use TFA/DCM (1:4 v/v) at 0°C to minimize formyl group hydrolysis. Quench with cold saturated NaHCO₃ immediately post-deprotection. For sensitive substrates, switch to milder acids (e.g., HCl in dioxane) and monitor via in situ IR for real-time analysis .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.